Computed Lipophilicity (XLogP3): 5-Ethyl vs. 5-Methyl and Unsubstituted Thiophene Analogs
The 5-ethyl substituent increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted thiophene analog and by an estimated 0.4 log units over the 5-methyl congener, consistent with the additive contribution of an sp³ methylene group to logP [1]. The target compound has a computed XLogP3 of 0.7, which falls within the optimal range (1–3) of the Lipinski rule for CNS drug candidates, whereas the unsubstituted analog (predicted XLogP3 ≈ 0.0–0.1) sits near the lower boundary [2]. This differential directly impacts predicted membrane permeability, protein binding, and pharmacokinetic distribution in medicinal chemistry programs [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (computed by PubChem 2.1) |
| Comparator Or Baseline | 2-amino-1-(thiophen-2-yl)ethan-1-ol (unsubstituted): predicted XLogP3 ≈ 0.0–0.3; 2-amino-1-(5-methylthiophen-2-yl)ethan-1-ol: estimated XLogP3 ≈ 0.3–0.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.7 vs. unsubstituted; ≈ +0.2 to +0.4 vs. 5-methyl |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparator values estimated from fragment-based logP contribution of –CH₂CH₃ vs. –H or –CH₃ on the thiophene 5-position |
Why This Matters
A 0.4–0.7 log unit increase in lipophilicity meaningfully improves predicted passive membrane permeability and may enhance oral bioavailability or CNS penetration in lead optimization programs where the unsubstituted thiophene amino alcohol scaffold yields suboptimal ADME properties.
- [1] PubChem. Compound Summary for CID 62774093: 2-Amino-1-(5-ethylthiophen-2-yl)ethan-1-ol. Computed Properties: XLogP3-AA = 0.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62774093 View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. View Source
